Fmoc-L-Glu(tBu)-NH2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

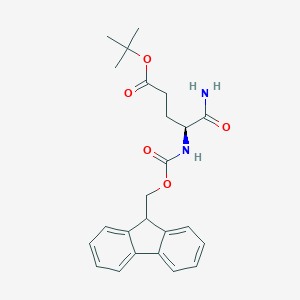

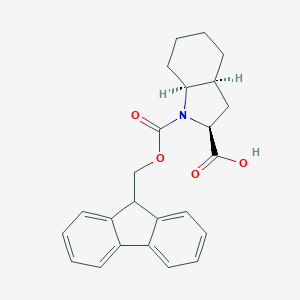

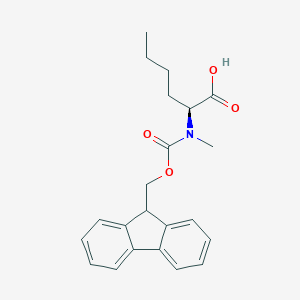

“Fmoc-L-Glu(tBu)-NH2” is a Fmoc derivative with an N-substituted tert-butyl ester molecule . It is widely used as a building block in peptide synthesis for the protection of amine groups .

Synthesis Analysis

The Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . After condensation of the side-chain carboxy with an appropriate amine or alcohol, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively, facilitating the synthesis of branched esters, amides, lactams and lactones containing the glutamyl unit .Molecular Structure Analysis

The empirical formula of “this compound” is C24H27NO6 . The molecular weight is 425.47 .Chemical Reactions Analysis

“this compound” can be employed as a ligand in the synthesis of cis-substituted cyclopropane carboxylic acids via C-H activation of cyclopropane carboxamides using Pd catalyst . It can also be used as a linker in the preparation of multi-small molecule-conjugated PTX (paclitaxel) derivatives .Physical and Chemical Properties Analysis

“this compound” is a white or gray-white solid crystal at room temperature and pressure . It has poor solubility in water and is insoluble in petroleum ether, but soluble in ethyl acetate, acetic acid, and N,N-dimethylformamide . The optical activity is [α]20/D −5.0±2.0°, c = 1% in acetic acid: water (4:1) .科学的研究の応用

Greening Solid-Phase Peptide Synthesis

Researchers have focused on making the solid-phase peptide synthesis (SPPS) process more environmentally friendly by replacing hazardous solvents with greener alternatives. Fmoc-L-Glu(tBu)-NH2 plays a critical role in SPPS, which is widely used for synthesizing peptides with potential as drugs. The greening efforts aim to reduce the environmental and health impact of peptide synthesis without compromising the efficiency of the synthetic process (Al Musaimi et al., 2020).

Site-Specific Pegylation of Peptides

The modification of peptides with polyethylene glycol (PEG), known as pegylation, can enhance their stability, solubility, and biological half-life. This compound has been utilized in the solid-phase synthesis of pegylated peptides, demonstrating the compound's versatility in the modification of peptides at various positions, including the NH2-terminus, side-chain positions, and COOH-terminus. This approach enables the creation of peptides with improved pharmaceutical properties (Lu & Felix, 2009).

Development of Novel Peptidomimetics and Ligomers

Fmoc-protected bis-amino acids, including this compound, have been utilized in the development of highly functionalized spiroligomers. These novel compounds have potential applications in creating diverse molecular architectures with specific stereochemical and functional properties, paving the way for the development of new materials and therapeutic agents (Xie et al., 2022).

Enhancing Analytical Techniques

The compound has also found applications in analytical chemistry, such as in the development of sensitive methods for the separation and concentration of amino acid enantiomers. This is crucial for understanding the biological role of these molecules and for the pharmaceutical industry (Lin et al., 2013).

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Fmoc-L-Glu(tBu)-NH2 plays a crucial role in biochemical reactions, particularly in the synthesis of peptides . It interacts with various enzymes and proteins during peptide synthesis. The nature of these interactions is primarily through the formation and breaking of covalent bonds during the coupling and deprotection steps of peptide synthesis .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in peptide synthesis. The peptides synthesized using this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level during peptide synthesis. It forms peptide bonds with other amino acids, contributing to the formation of complex peptide structures . The Fmoc group of this compound is removed (deprotected) during synthesis, allowing the amino acid to bind to other amino acids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time, particularly during the course of a peptide synthesis reaction

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes involved in this process, contributing to the formation of peptide bonds .

特性

IUPAC Name |

tert-butyl (4S)-5-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O5/c1-24(2,3)31-21(27)13-12-20(22(25)28)26-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H2,25,28)(H,26,29)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUOBISMBRGYPCV-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@@H](C(=O)N)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451961 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104090-92-8 |

Source

|

| Record name | Fmoc-L-Glu(tBu)-NH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S)-5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B557432.png)